N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide is a complex organic compound with significant implications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 414.5 g/mol. This compound is characterized by its unique structural features that combine elements of thieno[3,4-c]pyrazole and pyridine derivatives, which are often associated with biological activity.
This compound falls under the category of bioactive reagents, particularly those used in pharmaceutical research. It is classified as an amide due to the presence of the acetamide functional group. The compound's CAS number is 1105250-62-1, which is used for its identification in chemical databases.
The synthesis of N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide typically involves multiple steps that include:
The synthesis may require specific conditions such as controlled temperature and pH to ensure optimal yields and purity. Techniques like chromatography are commonly employed for purification.
The structure of N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide can be represented using various notations:
Cc1cccc(CC(=O)Nc2c3c(nn2CC(=O)NCC2CCCO2)CSC3)c1
The compound exhibits a complex three-dimensional structure that can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to elucidate its conformation and spatial arrangement.
N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide can participate in various chemical reactions typical for amides:
These reactions are influenced by factors such as solvent choice, temperature, and concentration of reactants.
The mechanism of action for N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors:
Further studies using biochemical assays would be necessary to determine specific interactions and quantify effects.
The physical properties of N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide include:
The chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide has potential applications in:
CAS No.: 5953-49-1
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: